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Abstract

N-(4-Hydroxyphenyl)propanamide, a molecule of significant interest in pharmaceutical
sciences, is primarily known as a process impurity and metabolite of paracetamol
(acetaminophen). Understanding its molecular properties is crucial for the development of
robust analytical methods, impurity profiling, and for elucidating its potential biological
interactions. This technical guide provides a comprehensive overview of the theoretical and
computational studies of N-(4-Hydroxyphenyl)propanamide, presenting a compilation of its
physicochemical and spectral data, detailed experimental and computational protocols, and
visualizations of key molecular and procedural concepts.

Introduction

N-(4-Hydroxyphenyl)propanamide, with the chemical formula CoH11NOz2, is structurally
similar to paracetamol, differing by an additional methyl group in the acyl chain.[1] This
structural similarity makes it a key compound in the study of paracetamol's impurity profile and
metabolic pathways. Theoretical and computational chemistry offer powerful tools to investigate
the structure, reactivity, and spectral properties of such molecules at an atomic level. This
guide synthesizes available data and methodologies to provide a foundational understanding
for researchers in the field.
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Physicochemical and Spectroscopic Data

Quantitative data for N-(4-Hydroxyphenyl)propanamide is summarized below. This
information is critical for its identification, characterization, and quantification in various
matrices.

General Properties
Property Value Reference

N-(4-
IUPAC Name ( _ [1]
hydroxyphenyl)propanamide

Parapropamol, Paracetamol
Synonyms EP Impurity B, 4- [1]

Propionamidophenol

CAS Number 1693-37-4 [1]
Molecular Formula CoH11NO:2 [1]
Molecular Weight 165.19 g/mol [1]
Melting Point 173.0 °C

Boiling Point 389.9 °C (Predicted)

Computed Properties

Property Value Reference
XLogP3 1.3 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor

C);untg p 2 s
Rotatable Bond Count 2 [1]

Exact Mass 165.078978594 Da [1]
Topological Polar Surface Area  49.3 A2 [1]
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Spectroscopic Data

Spectroscopy Type

Key Peaks | Shifts

Reference

1H NMR

Predicted

~9.0-10.0 ppm (s, 1H, Ar-OH)

~7.3-7.5 ppm (d, 2H, Ar-H)

~6.7-6.9 ppm (d, 2H, Ar-H)

~2.2-2.4 ppm (q, 2H, -CH2-)

~1.0-1.2 ppm (t, 3H, -CH3)

13C NMR

Predicted

~172-174 ppm (C=0)

~153-155 ppm (Ar-C-OH)

~131-133 ppm (Ar-C-N)

~121-123 ppm (Ar-CH)

~115-117 ppm (Ar-CH)

~30-32 ppm (-CHz-)

~9-11 ppm (-CHs)

FT-IR (Vapor Phase)

Available, specific peaks not

detailed in search results

Mass Spectrometry (GC-MS)

Available, specific fragments

not detailed in search results

Experimental and Computational Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. This section

outlines the protocols for the synthesis, characterization, and computational analysis of N-(4-

Hydroxyphenyl)propanamide.

Synthesis Protocol
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A common synthetic route to N-(4-Hydroxyphenyl)propanamide involves the acylation of 4-
aminophenol with propionic anhydride or propanoyl chloride.

Materials:

4-Aminophenol

e Propionic anhydride or Propanoyl chloride

o Pyridine or other suitable base

o Dichloromethane or other suitable aprotic solvent
e Hydrochloric acid (for workup)

e Sodium bicarbonate (for workup)

e Anhydrous magnesium sulfate

» Rotary evaporator

o Standard glassware for organic synthesis
Procedure:

o Dissolve 4-aminophenol in a suitable aprotic solvent like dichloromethane, along with a base
such as pyridine, in a round-bottom flask.

e Cool the mixture in an ice bath.
e Slowly add propionic anhydride or propanoyl chloride dropwise to the stirred solution.

» Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer
chromatography (TLC).

e Upon completion, quench the reaction with dilute hydrochloric acid.

o Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate
solution, and brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator.

 Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield N-(4-Hydroxyphenyl)propanamide as a solid.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

» Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g.,
DMSO-ds or CDCls).

e Transfer the solution to a 5 mm NMR tube.

e Acquire 1H and 3C NMR spectra on a spectrometer operating at a standard frequency (e.g.,
400 or 500 MHz for *H).

e Process the spectra using appropriate software to apply Fourier transform, phase correction,
and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a
residual solvent peak or tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

» Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry
potassium bromide and pressing it into a thin, transparent disk.

 Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory
by placing the solid sample directly on the ATR crystal.

e Record the spectrum over a standard wavenumber range (e.g., 4000-400 cm~1).

« ldentify characteristic absorption bands corresponding to the functional groups present in the
molecule.

Mass Spectrometry (MS):
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« Introduce the sample into the mass spectrometer via a suitable ionization method, such as
Electron lonization (EI) for GC-MS analysis or Electrospray lonization (ESI) for LC-MS
analysis.

e Acquire the mass spectrum, which provides the mass-to-charge ratio (m/z) of the molecular
ion and its fragment ions.

e Analyze the fragmentation pattern to confirm the molecular structure.

Computational Analysis Protocols

Density Functional Theory (DFT) Calculations:

e The molecular structure of N-(4-Hydroxyphenyl)propanamide can be obtained from its
crystal structure data (CCDC Number: 842668).[1]

o Perform geometry optimization and frequency calculations using a DFT method, such as
B3LYP, with a suitable basis set, for example, 6-311++G(d,p).

» The optimized geometry provides theoretical bond lengths, bond angles, and dihedral
angles.

» Frequency calculations yield the theoretical vibrational frequencies, which can be compared
with experimental FT-IR and Raman spectra after applying a scaling factor.

o Calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's
reactivity and electronic transitions.

o Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density
distribution and identify potential sites for electrophilic and nucleophilic attack.

Molecular Docking:
» Obtain the 3D structure of a target protein of interest from the Protein Data Bank (PDB).

e Prepare the protein structure by removing water molecules, adding hydrogen atoms, and
assigning charges.
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e Prepare the ligand (N-(4-Hydroxyphenyl)propanamide) by optimizing its geometry and
assigning charges.

o Define the binding site on the protein based on known active sites or by using a blind
docking approach.

» Perform the docking simulation using software like AutoDock or Glide to predict the binding
pose and affinity of the ligand to the protein.

e Analyze the docking results to identify key interactions, such as hydrogen bonds and
hydrophobic interactions, between the ligand and the protein.

Visualization of Molecular and Procedural
Information

Diagrams created using Graphviz (DOT language) to illustrate key concepts.
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Caption: Experimental workflow for the synthesis and characterization.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b195517?utm_src=pdf-body
https://www.benchchem.com/product/b195517?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Crystal Structure
(CCDC 842668)

Target Protein (PDB)
DFT Calculations
(B3LYP/6-311++G(d,p))

Molecular Docking
[Geometry OptimizatiorD Grequency Analys@ [HOMO-LUMO Analysis) [MEP Mappinga [Binding Affinity & Pose)

Click to download full resolution via product page

Caption: Flowchart of the computational analysis process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b195517?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Hydroxyphenyl_propanamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Hydroxyphenyl_propanamide
https://www.benchchem.com/product/b195517#theoretical-studies-and-computational-analysis-of-n-4-hydroxyphenyl-propanamide
https://www.benchchem.com/product/b195517#theoretical-studies-and-computational-analysis-of-n-4-hydroxyphenyl-propanamide
https://www.benchchem.com/product/b195517#theoretical-studies-and-computational-analysis-of-n-4-hydroxyphenyl-propanamide
https://www.benchchem.com/product/b195517#theoretical-studies-and-computational-analysis-of-n-4-hydroxyphenyl-propanamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b195517?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

